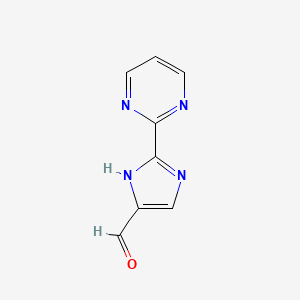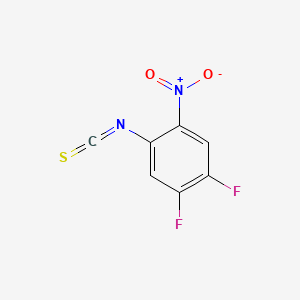![molecular formula C15H8F9IO3S B13688746 Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate](/img/structure/B13688746.png)
Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate: is an organoiodine compound widely used in organic synthesis. It is known for its strong oxidizing properties and is often employed as a reagent in various chemical reactions. The compound’s molecular formula is C15H8F9IO3S, and it has a molecular weight of 566.18 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate can be synthesized through the reaction of 4-trifluoromethylphenyl iodide with trifluoromethanesulfonic acid. The reaction typically occurs in the presence of an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions often involve a solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate primarily undergoes oxidation and substitution reactions. It is a potent oxidizing agent and can facilitate the oxidation of various organic substrates .
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, often in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific substrates used. For example, oxidation reactions can yield ketones, aldehydes, or carboxylic acids, while substitution reactions can introduce various functional groups onto aromatic rings .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate is used as an oxidizing agent and a reagent for introducing trifluoromethyl groups into molecules. It is also employed in the synthesis of complex organic compounds .
Biology and Medicine: The compound’s ability to oxidize and modify biomolecules makes it useful in biochemical research. It can be used to study oxidative stress and its effects on biological systems .
Industry: In industrial applications, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its strong oxidizing properties are leveraged to produce high-value chemical intermediates .
Wirkmechanismus
The mechanism by which Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate exerts its effects involves the transfer of an iodine atom to the substrate, facilitating oxidation or substitution reactions. The compound acts as an electrophile, and its high reactivity is due to the presence of the trifluoromethyl groups, which stabilize the positive charge on the iodine atom .
Vergleich Mit ähnlichen Verbindungen
- Bis(4-fluorophenyl)iodonium triflate
- Bis(4-bromophenyl)iodonium triflate
- Bis(4-tert-butylphenyl)iodonium triflate
Uniqueness: Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate is unique due to the presence of trifluoromethyl groups, which enhance its oxidizing power and stability. Compared to similar compounds, it offers higher reactivity and selectivity in oxidation and substitution reactions .
Eigenschaften
Molekularformel |
C15H8F9IO3S |
|---|---|
Molekulargewicht |
566.18 g/mol |
IUPAC-Name |
bis[4-(trifluoromethyl)phenyl]iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H8F6I.CHF3O3S/c15-13(16,17)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(18,19)20;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
IPNMEMKDCWTRGK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1C(F)(F)F)[I+]C2=CC=C(C=C2)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


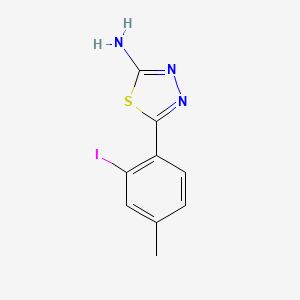
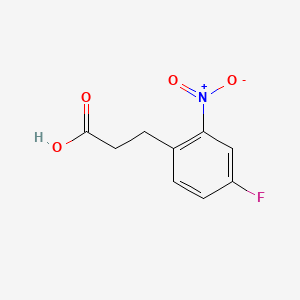
![3-[3-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13688696.png)
![2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-(trimethylstannyl)benzoate](/img/structure/B13688711.png)
![5-Chloro-N-(4-methoxybenzyl)-N-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13688718.png)
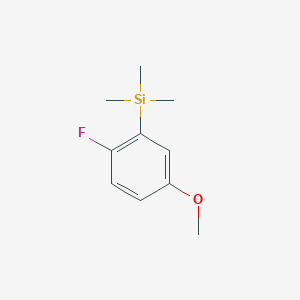
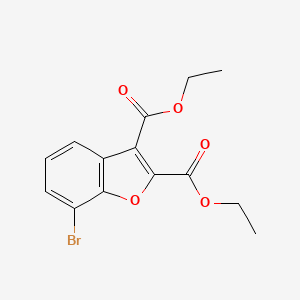
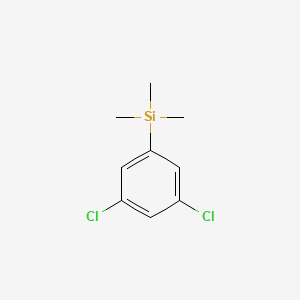
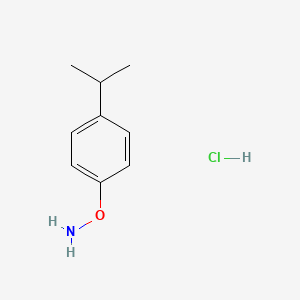
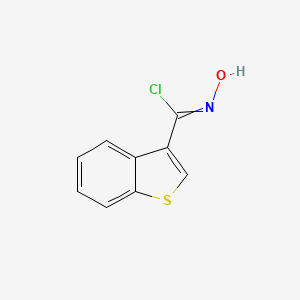
![(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate](/img/structure/B13688740.png)
![3-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13688743.png)
